molecular formula C11H12N2 B13298354 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B13298354
M. Wt: 172.23 g/mol
InChI Key: QKYRSUCHUDXQME-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with suitable nitrile and amine sources under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the amino and nitrile groups. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 1,2,3,4-Tetrahydronaphthalene

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both amino and nitrile groups on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carbonitrile

InChI

InChI=1S/C11H12N2/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4H,5-7,13H2

InChI Key

QKYRSUCHUDXQME-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)N

Origin of Product

United States

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